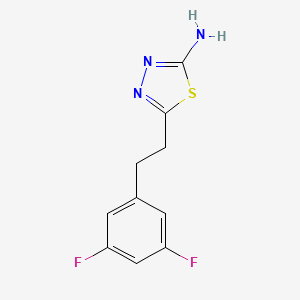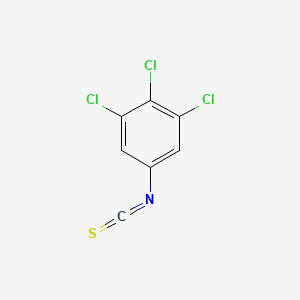
1,2,3-Trichloro-5-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-5-isothiocyanatobenzene is an organic compound with the molecular formula C7H2Cl3NS It is characterized by the presence of three chlorine atoms and an isothiocyanate group attached to a benzene ring
Preparation Methods
The synthesis of 1,2,3-Trichloro-5-isothiocyanatobenzene typically involves the reaction of 1,2,3-trichlorobenzene with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,2,3-Trichloro-5-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The isothiocyanate group can undergo oxidation to form isocyanates or reduction to form amines.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Trichloro-5-isothiocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-5-isothiocyanatobenzene involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
1,2,3-Trichloro-5-isothiocyanatobenzene can be compared with other trichlorobenzene derivatives, such as:
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
These compounds share similar structural features but differ in the position of the chlorine atoms and the presence of the isothiocyanate group. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H2Cl3NS |
|---|---|
Molecular Weight |
238.5 g/mol |
IUPAC Name |
1,2,3-trichloro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Cl3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H |
InChI Key |
PNJQKOWOBUEEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
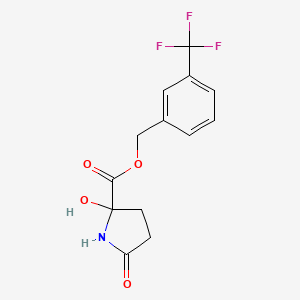
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)

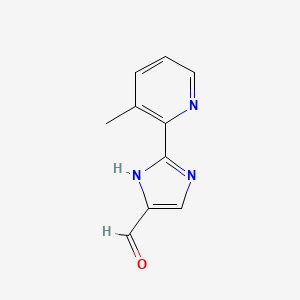
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
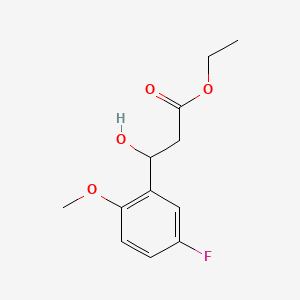
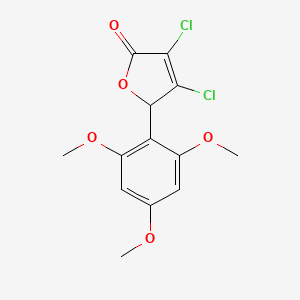
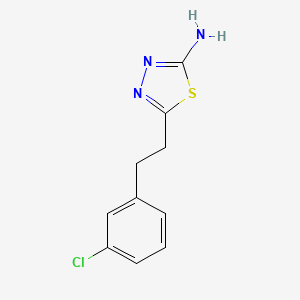


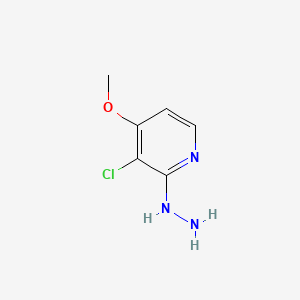
![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
